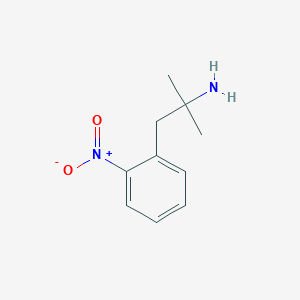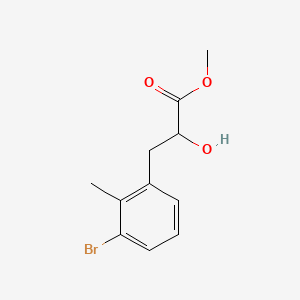
Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid and features a brominated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 3-(3-bromo-2-methylphenyl)-2-oxopropanoate or 3-(3-bromo-2-methylphenyl)-2-carboxypropanoate.
Reduction: 3-(3-bromo-2-methylphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
3-Bromo-2-methylbenzoic acid: Shares the brominated aromatic ring but lacks the ester and hydroxyl groups.
Methyl 3-bromo-2-methylbenzoate: Similar ester structure but without the hydroxyl group.
3-Bromo-2-methylbenzyl alcohol: Contains the brominated aromatic ring and hydroxyl group but lacks the ester functionality.
Uniqueness: Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate is unique due to the combination of its brominated aromatic ring, ester, and hydroxyl functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC 名称 |
methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-8(4-3-5-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI 键 |
ZGEHYPKIMYXNTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)CC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


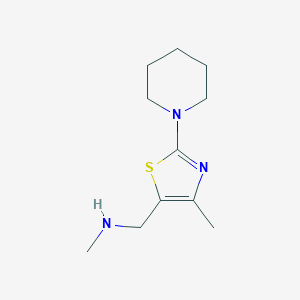
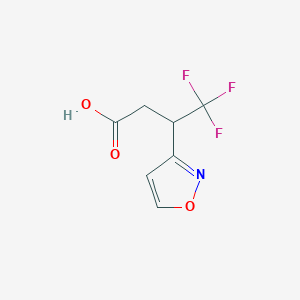
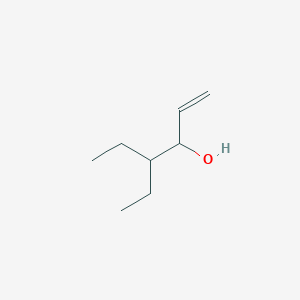
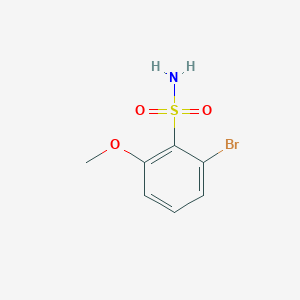
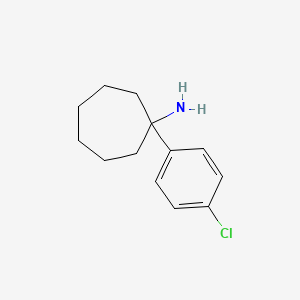
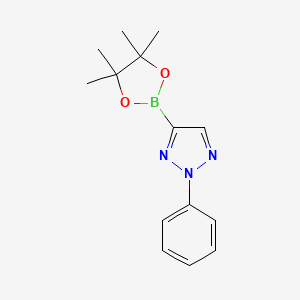
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
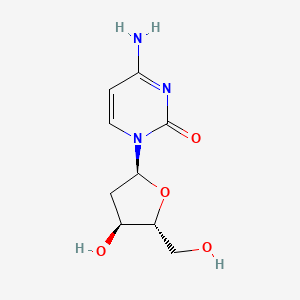
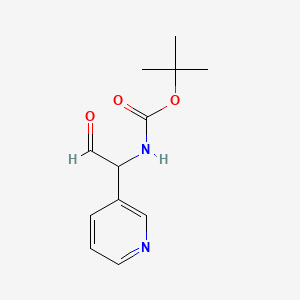
![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)
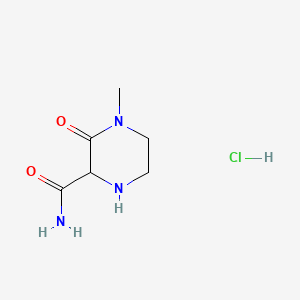
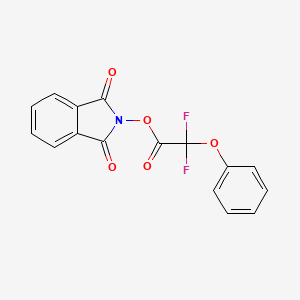
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
